alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol
Description
Properties
CAS No. |
83833-29-8 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
cyclopropyl-(2,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C12H16O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10,12-13H,4-5H2,1-2H3 |
InChI Key |
OWFYESAAHVXGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2CC2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol typically involves the cyclopropanation of a suitable precursor, followed by reduction to yield the desired alcohol. One common method involves the reaction of 2,4-dimethylbenzyl chloride with cyclopropylmagnesium bromide in the presence of a catalyst, followed by hydrolysis to obtain the alcohol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl alcohol group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for conversion to the corresponding chloride.
Major Products:
Oxidation: Alpha-Cyclopropyl-2,4-dimethylbenzaldehyde or alpha-Cyclopropyl-2,4-dimethylbenzoic acid.
Reduction: Alpha-Cyclopropyl-2,4-dimethylbenzene.
Substitution: Alpha-Cyclopropyl-2,4-dimethylbenzyl chloride.
Scientific Research Applications
Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may confer unique binding properties, enhancing the compound’s affinity for certain biological targets. The pathways involved in its mechanism of action can include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The compound belongs to a broader class of cyclopropyl-containing benzyl alcohols. Key structural analogs include:
Structural Insights :
- The 2,4-dimethyl substitution in the target compound may enhance antioxidant activity, as seen in related 2,4-dimethylbenzyl derivatives (e.g., 5-(2,4-dimethylbenzyl)pyrrolidin-2-one exhibits cytotoxicity and antioxidant effects in marine Streptomyces spp.) .
- The cyclopropyl group introduces ring strain, which can restrict conformational flexibility and improve metabolic stability compared to linear alkyl chains .
Physicochemical Properties
Key Observations :
- The cyclopropyl group may reduce volatility compared to simpler benzyl alcohols (e.g., alpha-methylbenzyl alcohol) due to increased molecular weight and steric bulk.
- Methyl and fluorine substituents likely alter solubility: methyl groups enhance hydrophobicity, while fluorine can create polar interactions .
Antioxidant and Cytotoxic Activity
- A structurally related compound, 5-(2,4-dimethylbenzyl)pyrrolidin-2-one , isolated from marine Streptomyces spp., demonstrated IC₅₀ values of 18.2 µg/mL against HeLa cells and significant antioxidant activity in DPPH assays . This suggests that the 2,4-dimethylbenzyl moiety contributes to bioactivity, which may extend to the target compound.
- Fluorinated analogs (e.g., 4-fluoro-alpha-cyclopropyl derivatives) are often explored in medicinal chemistry for their enhanced binding affinity to target proteins and resistance to oxidative metabolism .
Biological Activity
Alpha-Cyclopropyl-2,4-dimethylbenzyl alcohol is a compound of interest due to its potential biological activities, particularly in the context of antimalarial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of a cyclopropyl group attached to an aromatic system. The structural formula can be represented as follows:
This compound's unique cyclopropyl structure contributes to its lipophilicity and biological activity.
Antimalarial Activity
Recent studies have investigated the antimalarial properties of cyclopropyl carboxamides, which share structural similarities with this compound. Notably, these compounds have shown promising activity against Plasmodium falciparum, the causative agent of malaria.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the cyclopropyl and aromatic moieties significantly influence biological activity. For instance:
- N-substitution : The presence of the cyclopropyl group is critical; its removal leads to a substantial decrease in activity (EC50 > 10 μM) .
- Aliphatic substitutions : Substituting the cyclopropyl group with other aliphatic groups results in varying degrees of potency. For example, replacing it with ethyl or methyl groups reduces activity by 4- to 20-fold .
The following table summarizes the EC50 values for various derivatives:
| Compound | EC50 (µM) | Comments |
|---|---|---|
| This compound | 0.14 | High potency against P. falciparum |
| N-Methyl derivative | >10 | Significant loss of activity |
| Ethyl derivative | 2.4 | Reduced activity compared to cyclopropyl |
The mechanism by which this compound exerts its antimalarial effects involves targeting mitochondrial proteins, specifically cytochrome b. Studies employing resistance selection and whole-genome sequencing have elucidated this mechanism, confirming that alterations in cytochrome b can lead to resistance against these compounds .
Case Studies
- In vitro Studies : A study screened a library of compounds for their ability to inhibit P. falciparum growth using lactate dehydrogenase (LDH) assays. This compound exhibited an EC50 value of 0.14 µM, indicating strong antiparasitic activity .
- Cytotoxicity Assessment : The cytotoxicity of this compound was evaluated against human HepG2 cells, revealing no significant toxicity at concentrations up to 40 µM (CC50 > 40 µM), suggesting a favorable therapeutic index .
- Animal Models : Efficacy was also tested in P. berghei mouse models, demonstrating promising results in reducing parasitemia levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
